2-Nitrophenoxathiin-10,10-dioxide
Description
2-Nitrophenoxathiin-10,10-dioxide is a heterocyclic compound featuring a phenoxathiin core with a nitro (-NO₂) substituent at the 2-position and two sulfonyl (-SO₂) groups at the 10-positions. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the sulfonyl groups contribute to polarizability and crystallinity .
Properties
CAS No. |
105583-03-7 |
|---|---|
Molecular Formula |
C12H7NO5S |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2-nitrophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H7NO5S/c14-13(15)8-5-6-10-12(7-8)19(16,17)11-4-2-1-3-9(11)18-10/h1-7H |
InChI Key |
DURHLDOYVCSYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-Nitrophenoxathiin-10,10-dioxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
2-Acetylphenoxathiin-10,10-dioxide
- Structure : Features an acetyl (-COCH₃) group at the 2-position instead of nitro.
- Synthesis : Prepared via bromination of the parent compound in glacial acetic acid, yielding 79.9% purity with a melting point of 198–199°C .
- Comparison : The acetyl group is less electron-withdrawing than nitro, leading to reduced oxidative stability but improved solubility in polar solvents.
3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide
- Structure : Contains a fluorine atom at the 3-position and a trifluoroethoxy (-OCF₂CF₃) group at the 7-position.
- Properties: Exhibits higher thermal stability and lower dosage requirements compared to non-fluorinated analogues due to fluorine’s electronegativity and the trifluoroethoxy group’s steric bulk .
- Applications : Patented for improved pharmacokinetic profiles in drug formulations.
3,6-Thioxanthenediamine-10,10-dioxide
- Structure: Replaces the phenoxathiin core with a thioxanthene system and amino (-NH₂) groups at the 3- and 6-positions.
- Physical Properties: Melting point of 213–215°C, significantly higher than 2-nitrophenoxathiin derivatives, likely due to hydrogen bonding from amino groups .
Crystallographic and Conformational Analysis
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Crystal Data: Triclinic system (space group P1), unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å. The ethynyl linker introduces linear rigidity, contrasting with the bent conformation of 2-nitrophenoxathiin-10,10-dioxide . Electronic Effects: The nitro group at the 4-position on the phenyl ring creates a conjugated system, enhancing charge-transfer properties compared to the 2-nitro isomer.
Stability and Reactivity
- This compound: The nitro group at the 2-position induces steric hindrance, reducing nucleophilic attack but increasing susceptibility to reduction under acidic conditions.
- Fluorinated Analogues : The 3-fluoro-7-(trifluoroethoxy) derivative demonstrates superior stability in physiological conditions, attributed to fluorine’s inductive effects .
Key Research Findings
- Synthetic Flexibility: Bromination and acetylation reactions (e.g., 2-acetylphenoxathiin-10,10-dioxide) highlight the adaptability of phenoxathiin derivatives for functionalization .
- Stability-Enhancing Substituents : Fluorine and trifluoroethoxy groups significantly improve thermal and chemical stability, critical for drug development .
- Crystallographic Insights : Ethynyl-linked nitro derivatives exhibit distinct packing modes, influencing material properties like charge transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
